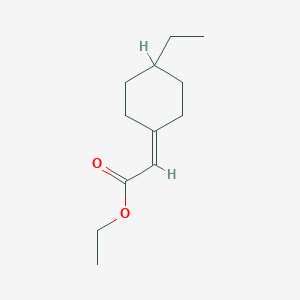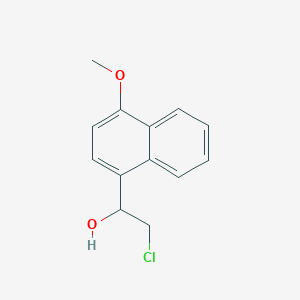
2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol is an organic compound characterized by the presence of a chloro group, a methoxy-substituted naphthalene ring, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol typically begins with 4-methoxynaphthalene and ethylene oxide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures (0-50°C) and inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone.
Reduction: 1-(4-Methoxynaphthalen-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol serves as a versatile intermediate for the preparation of more complex molecules
Biology
The compound’s derivatives have been studied for their potential biological activities. For instance, some derivatives exhibit antimicrobial and anti-inflammatory properties, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets such as enzymes and receptors is of particular interest.
Industry
In the material science industry, this compound is used in the synthesis of specialty polymers and advanced materials. Its structural features contribute to the desired properties of the final products, such as enhanced stability and specific reactivity.
作用機序
The mechanism by which 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol and its derivatives exert their effects often involves interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Chloro-1-(naphthalen-1-yl)ethanol: Lacks the methoxy group, which can affect its reactivity and biological activity.
1-(4-Methoxynaphthalen-1-yl)ethanol: Lacks the chloro group, leading to different chemical properties and reactivity.
2-Bromo-1-(4-methoxynaphthalen-1-yl)ethanol: Similar structure but with a bromo group instead of a chloro group, which can alter its reactivity and applications.
Uniqueness
2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol is unique due to the combination of the chloro and methoxy groups on the naphthalene ring. This combination imparts specific chemical properties, such as increased reactivity towards nucleophiles and potential biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
5471-36-3 |
|---|---|
分子式 |
C13H13ClO2 |
分子量 |
236.69 g/mol |
IUPAC名 |
2-chloro-1-(4-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H13ClO2/c1-16-13-7-6-10(12(15)8-14)9-4-2-3-5-11(9)13/h2-7,12,15H,8H2,1H3 |
InChIキー |
IBLPGJHJYWZCEG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



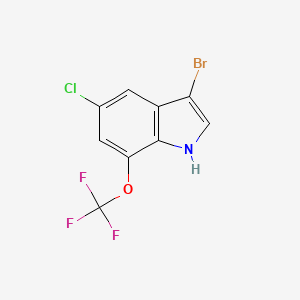
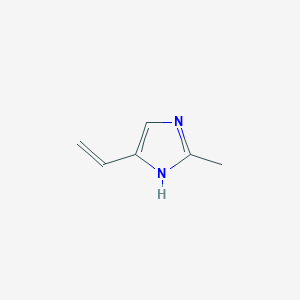
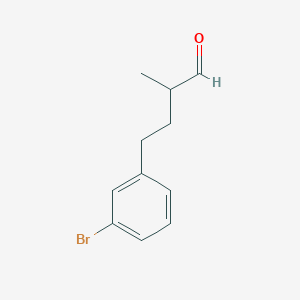

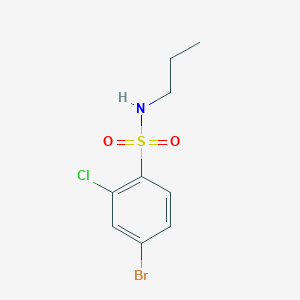

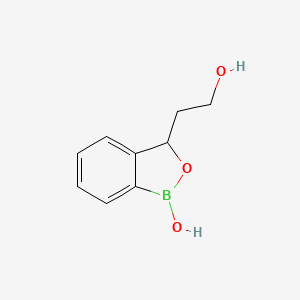
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
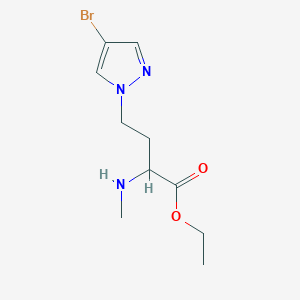
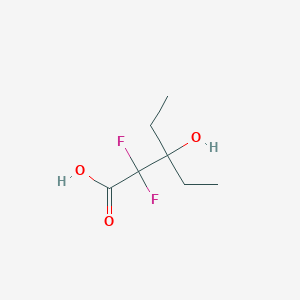
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)

